molecular formula C14H18ClN3O4 B2728132 1-Chloro-2,4-dimorpholino-5-nitrobenzene CAS No. 106321-00-0

1-Chloro-2,4-dimorpholino-5-nitrobenzene

Cat. No.: B2728132
CAS No.: 106321-00-0
M. Wt: 327.77
InChI Key: TYTDPCGMZUDVFZ-UHFFFAOYSA-N
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Description

1-Chloro-2,4-dimorpholino-5-nitrobenzene is an organic compound with the molecular formula C14H18ClN3O4 and a molecular weight of 327.77 g/mol . This compound is characterized by the presence of a chloro group, two morpholino groups, and a nitro group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Chloro-2,4-dimorpholino-5-nitrobenzene typically involves the nitration of 1-chloro-2,4-dimorpholinobenzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperature to ensure the selective nitration at the desired position on the benzene ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Chloro-2,4-dimorpholino-5-nitrobenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-chloro-2,4-dimorpholino-5-aminobenzene .

Scientific Research Applications

1-Chloro-2,4-dimorpholino-5-nitrobenzene is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of substitution and reduction reactions.

    Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development, particularly in designing molecules with specific biological activities.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-2,4-dimorpholino-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholino groups can modulate the compound’s solubility and reactivity, influencing its biological activity .

Comparison with Similar Compounds

1-Chloro-2,4-dimorpholino-5-nitrobenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications .

Properties

IUPAC Name

4-(4-chloro-5-morpholin-4-yl-2-nitrophenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O4/c15-11-9-14(18(19)20)13(17-3-7-22-8-4-17)10-12(11)16-1-5-21-6-2-16/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTDPCGMZUDVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2[N+](=O)[O-])Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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